![molecular formula C18H15ClO3 B5733272 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Overview
Description
7-[(4-Chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-one core with a 4-chlorobenzyl group and two methyl groups attached, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol and 3,4-dimethylcoumarin.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Coupling Reaction: The 4-chlorobenzyl group is introduced to the chromen-2-one core through an etherification reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-[(4-Chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: This compound has a similar structure but includes a methylamino group, which may alter its biological activity.
7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound contains an aldehyde group, which can influence its reactivity and applications.
Uniqueness: 7-[(4-Chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorobenzyl group and two methyl groups on the chromen-2-one core differentiates it from other coumarin derivatives and contributes to its potential as a versatile research tool and therapeutic agent.
Biological Activity
Overview
7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is recognized for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structure of this compound, characterized by a chromen-2-one core with a 4-chlorobenzyl group and two methyl groups, contributes to its biological activity and makes it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is , and its IUPAC name is 7-[(4-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one. The compound's structure can be summarized in the following table:
Property | Details |
---|---|
Molecular Formula | C18H15ClO3 |
IUPAC Name | 7-[(4-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Synonyms | CHEMBL274030 |
CAS Number | 129910-59-4 |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study focused on various coumarin analogues demonstrated that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. The structure-activity relationship (SAR) analysis revealed that the presence of the 4-chlorobenzyl group enhances its cytotoxic effects against various cancer cells. In vitro studies indicated that this compound could inhibit cell proliferation significantly .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It is believed to exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for further development in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.
- Receptor Interaction : It may modulate receptor activity associated with inflammation and cancer progression.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on A431 human epidermoid carcinoma cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as , with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains using the agar diffusion method. The results showed that it exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from to , indicating strong antimicrobial potential .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-15(7-8-16(11)17)21-10-13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUUTOUXLZZNQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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